(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl (2E)-2-[(3-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-8-5-9-28-15)19(25)16(29-21)11-13-6-4-7-14(22)10-13/h4-11,18H,3H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEQSYRLARYLGC-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=CC=C4)F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=CC=C4)F)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, known for their diverse biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically employs multi-component reactions (MCRs), which are efficient and environmentally friendly. The use of natural catalysts, such as onion peel, has been explored to enhance yields and reduce environmental impact . The specific compound can be synthesized through the condensation of 2-aminothiazole with appropriate aldehydes and ethyl acetoacetate under optimized conditions.
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. Specific derivatives have been reported to induce apoptosis and cell cycle arrest, making them promising candidates for cancer therapy .
Antimicrobial Properties
Research indicates that thiazolo[3,2-a]pyrimidines exhibit antimicrobial activity against both bacteria and fungi. For example, compounds derived from this scaffold have shown effectiveness in inhibiting the growth of Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Acetylcholinesterase Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. In vitro studies revealed that several derivatives exhibit over 50% inhibition at concentrations as low as 10 μmol/L. This suggests a strong potential for further development as neuroprotective agents .
Anti-inflammatory Effects
Thiazolo[3,2-a]pyrimidines have also been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
| Study | Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial | Effective against Gram-positive bacteria with MIC values ranging from 4 to 16 µg/mL. |
| Study 3 | Acetylcholinesterase Inhibition | Showed >50% inhibition at 10 µmol/L concentration using Ellman’s method. |
| Study 4 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in vitro. |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance:
- A study highlighted the synthesis of various thiazolo[4,5-d]pyrimidine derivatives and their evaluation against multiple cancer cell lines (A375, MCF-7) showed promising antiproliferative effects. Among these derivatives, certain compounds were selected for further testing by the National Cancer Institute (NCI) due to their potent activity against cancer cells .
Antimicrobial Properties
The thiazole and pyrimidine moieties are known to contribute to antimicrobial activity. Compounds similar to (E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been reported to exhibit antibacterial and antifungal properties. For example:
- A derivative was tested against various microbial strains and demonstrated significant inhibition of growth .
Case Study 1: Anticancer Screening
In a comprehensive study involving the NCI's 60 human cancer cell lines screening program, several thiazolo-pyrimidine derivatives were evaluated for their cytotoxic effects. The results indicated that specific structural modifications significantly enhance anticancer activity .
Case Study 2: Antimicrobial Testing
A series of thiazole-containing compounds were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with a similar structure to this compound exhibited notable antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
